molecular formula C7H6Cl3NO4S2 B14627217 Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]- CAS No. 55116-73-9

Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-

Katalognummer: B14627217
CAS-Nummer: 55116-73-9
Molekulargewicht: 338.6 g/mol
InChI-Schlüssel: HJGANXQOBCDBPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]- is a chemical compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]- typically involves the reaction of methanesulfonamide with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid generated during the reaction. The general reaction scheme is as follows:

CH3SO2NH2+Cl3C6H2SO2ClCH3SO2NH(C6H2Cl3SO2)+HCl\text{CH}_3\text{SO}_2\text{NH}_2 + \text{Cl}_3\text{C}_6\text{H}_2\text{SO}_2\text{Cl} \rightarrow \text{CH}_3\text{SO}_2\text{NH}(\text{C}_6\text{H}_2\text{Cl}_3\text{SO}_2) + \text{HCl} CH3​SO2​NH2​+Cl3​C6​H2​SO2​Cl→CH3​SO2​NH(C6​H2​Cl3​SO2​)+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with similar structural features.

    Sulfanilamide: A well-known sulfonamide used in the development of sulfa drugs.

    Sulfamethoxazole: An antibiotic that contains a sulfonamide group.

Uniqueness

Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]- is unique due to the presence of the 2,4,5-trichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and contributes to its specific applications and effects.

Eigenschaften

CAS-Nummer

55116-73-9

Molekularformel

C7H6Cl3NO4S2

Molekulargewicht

338.6 g/mol

IUPAC-Name

(2,4,5-trichlorophenyl)sulfonylmethanesulfonamide

InChI

InChI=1S/C7H6Cl3NO4S2/c8-4-1-6(10)7(2-5(4)9)16(12,13)3-17(11,14)15/h1-2H,3H2,(H2,11,14,15)

InChI-Schlüssel

HJGANXQOBCDBPY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)CS(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.